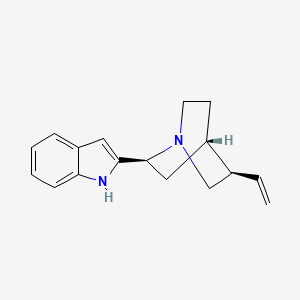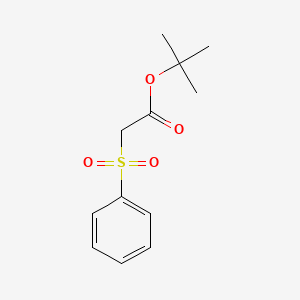
Tert-butyl 2-(phenylsulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(phenylsulfonyl)acetate: is an organic compound with the molecular formula C12H16O4S. It is a sulfone ester that is used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(phenylsulfonyl)acetate typically involves the reaction of tert-butyl acetate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-(phenylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonyl esters.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(phenylsulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(phenylsulfonyl)acetate involves its reactivity with various nucleophiles and electrophiles. The sulfone group acts as an electron-withdrawing group, making the ester more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-sulfur and carbon-oxygen bonds .
Comparación Con Compuestos Similares
Tert-butyl acetate: Similar ester structure but lacks the sulfone group.
Phenylsulfonyl chloride: Contains the sulfone group but lacks the ester functionality.
Methyl 2-(phenylsulfonyl)acetate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness: Tert-butyl 2-(phenylsulfonyl)acetate is unique due to the presence of both the tert-butyl ester and phenylsulfonyl groups. This combination imparts specific reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H16O4S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
tert-butyl 2-(benzenesulfonyl)acetate |
InChI |
InChI=1S/C12H16O4S/c1-12(2,3)16-11(13)9-17(14,15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
JAZACHFHMFLLOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)

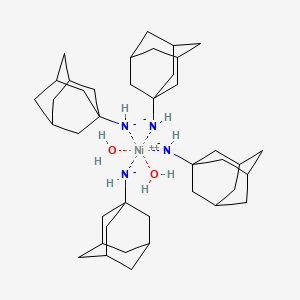
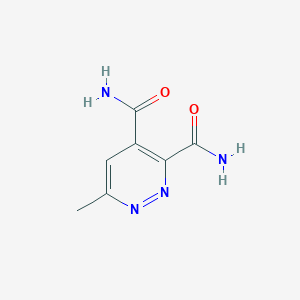
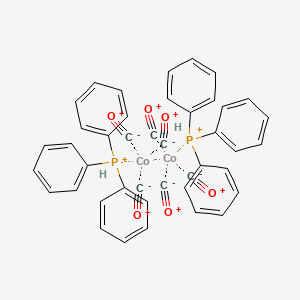
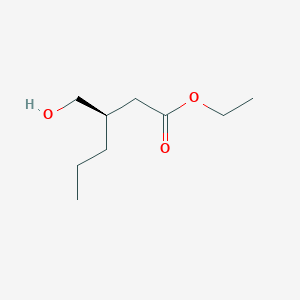
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
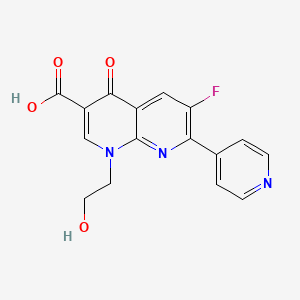
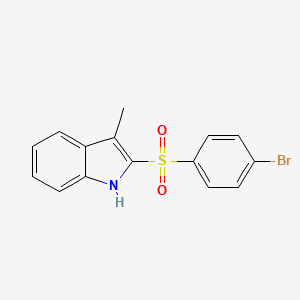
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
